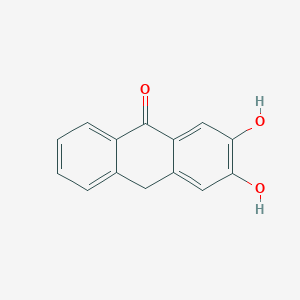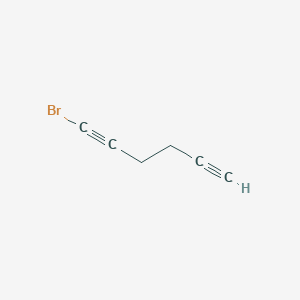![molecular formula C16H22O B14479360 Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- CAS No. 66405-95-6](/img/structure/B14479360.png)
Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(2,3,3-trimethylbicyclo[221]hept-2-yl)- is a chemical compound with the molecular formula C16H22O It is known for its unique bicyclic structure, which includes a phenol group attached to a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- typically involves the reaction of a suitable bicyclic precursor with phenol. One common method includes the use of camphene as a starting material, which undergoes a series of reactions including oxidation and substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as catalytic hydrogenation and distillation to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, various alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The bicyclic structure provides steric hindrance, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol
- 2-Propenoic acid, 3-phenyl-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- Bicyclo[3.1.1]hept-2-en-4-ol, 2,6,6-trimethyl-, acetate
Uniqueness
Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- is unique due to its combination of a phenol group with a bicyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry .
Properties
CAS No. |
66405-95-6 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C16H22O/c1-15(2)11-8-9-12(10-11)16(15,3)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 |
InChI Key |
LIZPVLROUSCWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)C3=CC=CC=C3O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)
![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)
![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
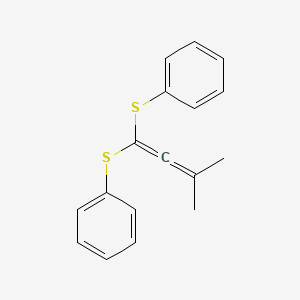
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
silane](/img/structure/B14479328.png)
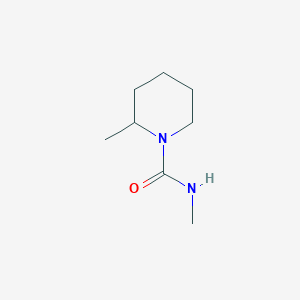
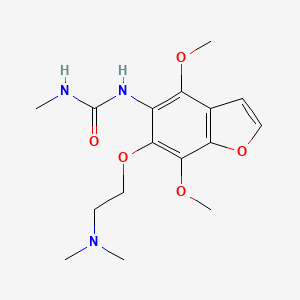
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
